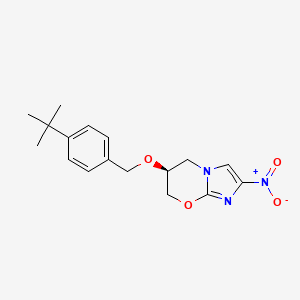
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N'-ethyl-N-hydroxy-, P-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
尿素、N-(2-(ビス(2-クロロエチル)アミノ)テトラヒドロ-2H-1,3,2-オキサザホスホリン-4-イル)-N’-エチル-N-ヒドロキシ-、P-オキシドは、さまざまな科学分野で多様な用途がある複雑な化学化合物です。この化合物は、尿素部分とテトラヒドロ-2H-1,3,2-オキサザホスホリン環を含むユニークな構造が特徴であり、化学研究の対象となっています。
準備方法
合成経路と反応条件
尿素、N-(2-(ビス(2-クロロエチル)アミノ)テトラヒドロ-2H-1,3,2-オキサザホスホリン-4-イル)-N’-エチル-N-ヒドロキシ-、P-オキシドの合成は、一般的に、ビス(2-クロロエチル)アミンを適切な尿素誘導体と制御された条件下で反応させることから始まります。反応は、触媒の存在下、特定の温度および圧力条件下で行われ、目的の生成物の形成が保証されます。
工業生産方法
工業環境では、この化合物の生産は、反応条件を一定に維持するために連続フロー反応器を使用してスケールアップされます。このプロセスには、収率と純度を最適化するために、反応物の濃度、温度、および圧力を注意深く制御することが含まれます。最終生成物は、結晶化またはクロマトグラフィーなどの手法を使用して精製されます。
化学反応の分析
反応の種類
尿素、N-(2-(ビス(2-クロロエチル)アミノ)テトラヒドロ-2H-1,3,2-オキサザホスホリン-4-イル)-N’-エチル-N-ヒドロキシ-、P-オキシドは、さまざまな化学反応を起こし、その中には以下のようなものがあります。
酸化: この化合物は、酸化されてさまざまな酸化物を生成することができます。
還元: より単純なアミン誘導体を生成するために還元することができます。
置換: 適切な条件下で、クロロエチル基を他の官能基で置換することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用の求核剤などがあります。反応は一般的に、制御された温度下、ジクロロメタンまたはエタノールなどの溶媒の存在下で行われます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によってさまざまな酸化物が生成される可能性があり、置換反応によってさまざまな官能基を持つさまざまな誘導体が生成される可能性があります。
科学研究への応用
尿素、N-(2-(ビス(2-クロロエチル)アミノ)テトラヒドロ-2H-1,3,2-オキサザホスホリン-4-イル)-N’-エチル-N-ヒドロキシ-、P-オキシドは、科学研究においていくつかの用途があります。
化学: 有機合成における試薬として、および他の複雑な分子の合成のための前駆体として使用されます。
生物学: この化合物は、細胞プロセスへの影響など、潜在的な生物活性について研究されています。
医学: 特に特定の病気の治療における潜在的な治療的用途を探求するための研究が進行中です。
工業: 新素材の開発や、医薬品や農薬の製造における中間体として使用されています。
科学的研究の応用
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-ethyl-N-hydroxy-, P-oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
尿素、N-(2-(ビス(2-クロロエチル)アミノ)テトラヒドロ-2H-1,3,2-オキサザホスホリン-4-イル)-N’-エチル-N-ヒドロキシ-、P-オキシドの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素やタンパク質に結合してその活性を変化させ、さまざまな生化学的経路に影響を与えることができます。関与する正確な分子標的と経路は、特定の用途と使用の状況によって異なります。
類似化合物との比較
類似化合物
- 尿素、N-(2-(ビス(2-クロロエチル)アミノ)テトラヒドロ-2H-1,3,2-オキサザホスホリン-4-イル)-N-(4-ブロモフェニル)-N-ヒドロキシ-、P-オキシド
- 尿素、N-(2-(ビス(2-クロロエチル)アミノ)テトラヒドロ-2H-1,3,2-オキサザホスホリン-4-イル)-N-ヒドロキシ-、P-オキシド
ユニークさ
類似の化合物と比較して、尿素、N-(2-(ビス(2-クロロエチル)アミノ)テトラヒドロ-2H-1,3,2-オキサザホスホリン-4-イル)-N’-エチル-N-ヒドロキシ-、P-オキシドは、その特定の構造的特徴と、エチル基とヒドロキシ基の存在のためにユニークです。これらの構造上の違いにより、化学反応性と生物活性が異なり、さまざまな研究用途にとって貴重な化合物となっています。
特性
CAS番号 |
97139-63-4 |
|---|---|
分子式 |
C10H21Cl2N4O4P |
分子量 |
363.18 g/mol |
IUPAC名 |
1-[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-3-ethyl-1-hydroxyurea |
InChI |
InChI=1S/C10H21Cl2N4O4P/c1-2-13-10(17)16(18)9-3-8-20-21(19,14-9)15(6-4-11)7-5-12/h9,18H,2-8H2,1H3,(H,13,17)(H,14,19) |
InChIキー |
MHPMBWZSVOEOEI-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)N(C1CCOP(=O)(N1)N(CCCl)CCCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


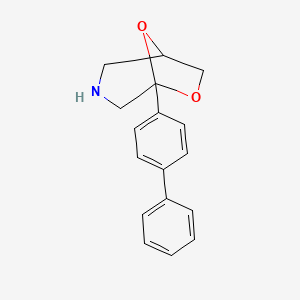

![2-[4-(3-Fluoro-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid](/img/structure/B12703616.png)
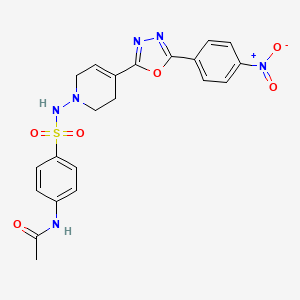

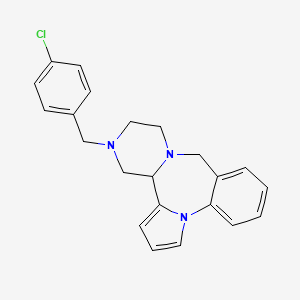

![Decyl 4-[[2-(decyloxy)-2-oxoethyl]thio]-4-dodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate](/img/structure/B12703640.png)
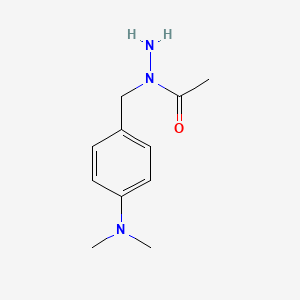
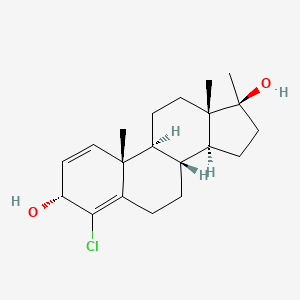
![4,5-Dihydro-4-[(2-methoxy-5-methylphenyl)azo]-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monoacetate](/img/structure/B12703674.png)
![1-Benzyl-4,5-dihydro-1-[3-[(1-oxotetradecyl)amino]propyl]-2-tridecyl-1H-imidazolium chloride](/img/structure/B12703679.png)
